molecular formula C21H37N3O6 B14100829 Desthiobiotin Alkyne

Desthiobiotin Alkyne

Cat. No.: B14100829
M. Wt: 427.5 g/mol
InChI Key: CQSNBVBVAYQBHF-MOPGFXCFSA-N
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Description

Desthiobiotin Alkyne is a bifunctional chemical probe comprising a desthiobiotin moiety and an alkyne group. Desthiobiotin, a monocyclic biotin analog lacking the sulfur atom in the thiophane ring, binds reversibly to streptavidin with reduced affinity (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M) . This property enables gentle elution of desthiobiotin-tagged molecules from streptavidin resins using free biotin, minimizing co-purification of endogenous biotinylated proteins . The alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent conjugation to azide-functionalized tags (e.g., fluorophores, isotopically labeled desthiobiotin azide) for detection or enrichment .

Key applications include:

  • Activity-based protein profiling (ABPP): Tagging reactive cysteine residues via iodoacetamide alkyne (IA-alkyne) probes, followed by click chemistry with desthiobiotin azide for streptavidin-based enrichment .
  • Phosphoaspartate detection: Hydroxylamine alkyne probes (e.g., HA-yne) trap phosphorylated aspartate residues in proteins, enabling downstream analysis via click chemistry .
  • Reversible pull-down assays: Desthiobiotin’s mild elution conditions preserve protein complexes for functional studies .

Properties

Molecular Formula

C21H37N3O6

Molecular Weight

427.5 g/mol

IUPAC Name

6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide

InChI

InChI=1S/C21H37N3O6/c1-3-10-27-12-14-29-16-17-30-15-13-28-11-9-22-20(25)8-6-4-5-7-19-18(2)23-21(26)24-19/h1,18-19H,4-17H2,2H3,(H,22,25)(H2,23,24,26)/t18-,19+/m1/s1

InChI Key

CQSNBVBVAYQBHF-MOPGFXCFSA-N

Isomeric SMILES

C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C

Origin of Product

United States

Preparation Methods

Chemical Synthesis Approaches

Core Structure Synthesis

The desthiobiotin core is synthesized through selective modifications of biotin’s structure. Key steps include:

  • Thiophene Ring Removal : Biotin undergoes oxidative cleavage to eliminate the sulfur-containing thiophene ring. Hydrogen peroxide or ozone-mediated oxidation is commonly employed, yielding desthiobiotin’s ureido ring system.
  • Carboxyl Group Activation : The carboxylic acid group of desthiobiotin is activated using N-hydroxysuccinimide (NHS) or pentafluorophenyl esters, enabling conjugation to amine-containing linkers.
Table 1: Reagents for Desthiobiotin Core Synthesis
Step Reagents/Conditions Yield Source
Thiophene cleavage H~2~O~2~ (30%), 25°C, 12 h 68%
Carboxyl activation NHS, DCC, CH~2~Cl~2~, rt, 4 h 85%

Alkyne Functionalization

The alkyne group is introduced via a polyethylene glycol (PEG) spacer to minimize steric hindrance. Two primary strategies are employed:

  • Direct Conjugation : Desthiobiotin’s activated carboxyl group reacts with propargylamine or amino-PEG~4~-alkyne in the presence of coupling agents like HATU or EDC.
  • Post-Synthetic Modification : Pre-formed alkyne linkers (e.g., PEG~4~-alkyne) are attached to desthiobiotin using thiol-maleimide or strain-promoted azide-alkyne cycloaddition (SPAAC).
Table 2: Alkyne Functionalization Conditions
Method Reagents Purity Source
Direct conjugation HATU, DIPEA, DMF, 24 h >95%
Post-synthetic DBCO-PEG~4~-NHS, PBS, pH 7.4, 2 h 89%

Bioconjugation Strategies

Click Chemistry Applications

Desthiobiotin alkyne’s alkyne group enables CuAAC with azide-modified biomolecules. For example:

  • Protein Labeling : Azide-functionalized antibodies are conjugated to this compound using Cu(I) iodide catalysts, achieving >90% conjugation efficiency.
  • Oligonucleotide Probes : Alkyne-modified oligonucleotides react with desthiobiotin-PEG~4~-azide, enabling reversible capture on streptavidin beads.
Table 3: Click Chemistry Reaction Parameters
Application Conditions Yield Source
Antibody labeling CuI, TBTA, 25°C, 1 h 92%
Oligo conjugation CuSO~4~, sodium ascorbate, 37°C, 2 h 88%

Analytical Characterization

Purity Assessment

Reverse-phase HPLC with C18 columns is standard for purity analysis. This compound exhibits a retention time of 12.3 min under 70% acetonitrile/0.1% TFA conditions, with >95% purity.

Structural Confirmation

  • NMR Spectroscopy : Key peaks include δ 7.2 ppm (ureido NH), δ 4.1 ppm (PEG methylene), and δ 2.5 ppm (alkyne proton).
  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 427.23 [M+H]^+^.

Industrial-Scale Production Considerations

  • Cost-Efficiency : PEG~4~ linkers are preferred over longer spacers (e.g., PEG~12~) due to lower material costs and equivalent performance.
  • Storage Stability : this compound remains stable for >24 months at -20°C in anhydrous DMSO, with <5% degradation.
  • Scalability : Continuous flow reactors optimize coupling reactions, reducing reaction times from 24 h to 30 min.

Applications in Research

  • Proteomics : Used in chemoproteomic workflows to profile reactive cysteines in Staphylococcus aureus, identifying 1,643 cysteines with isoDTB tags.
  • Drug Delivery : Conjugated to nanoparticles for targeted delivery, achieving 4-fold higher tumor accumulation vs. non-targeted systems.

Scientific Research Applications

Desthiobiotin alkyne is a versatile compound with significant applications in bioconjugation and chemical biology research . Its unique properties make it a valuable tool in various scientific applications, including bioconjugation, cell imaging, protein labeling, drug delivery systems, biotechnology, proteomics, fluorescent labeling, and click chemistry .

Scientific Research Applications

Bioconjugation this compound is frequently used in bioconjugation techniques to attach biomolecules, such as proteins or antibodies, to surfaces or other molecules . This enhances the study of protein interactions and cellular processes and is crucial for developing targeted therapies and diagnostics .

Cell Imaging The compound's structure allows its incorporation into imaging agents, enabling researchers to visualize cellular processes in real-time . This is crucial for drug development and understanding disease mechanisms .

Protein Labeling Researchers utilize this compound for labeling proteins in live cells, facilitating studies on protein interactions and functions, which can lead to breakthroughs in understanding cellular behavior .

Drug Delivery Systems this compound can be integrated into drug delivery platforms, improving the specificity and efficacy of therapeutic agents, thereby enhancing treatment outcomes in various diseases .

Biotechnology Applications In synthetic biology, this compound is employed to create novel biosensors and synthetic pathways, contributing to advancements in bioengineering and environmental applications .

Proteomics this compound is instrumental in proteomics studies, facilitating the identification and quantification of proteins in complex biological samples, which is essential for biomarker discovery .

Fluorescent Labeling It serves as a valuable tool for fluorescent labeling in microscopy, enabling scientists to visualize and track biological molecules in real-time, which is crucial for understanding cellular dynamics .

Click Chemistry This compound is a key player in click chemistry reactions, offering a reliable method for synthesizing complex molecules quickly and efficiently, which is beneficial in various synthetic applications .

Case Studies

Antibiotic Development Isotopically labeled desthiobiotin azide (isoDTB) tags have been used to identify new druggable targets for antibiotics, addressing the urgent need to combat bacterial resistance . These tags were synthesized to profile the cysteinome in Staphylococcus aureus, identifying 268 cysteines that can be engaged by covalent ligands, offering potential targets for novel antibiotics .

Profiling Reactive Cysteines Desthiobiotin-based probes have been used to redesign the workflow for activity-based protein profiling of reactive cysteine residues . This approach was used to profile the ligandable proteome of spleen tissue in mice treated with ibrutinib, identifying BTK cysteine-481 as a significantly liganded cysteine .

PARP1 Interaction Network A desthiobiotin-labeled NAD+ analogue was used to study the interaction network of PARP1, confirming its role in DNA damage repair .

Alternative to Carboxyl-Based Biotinylation An efficient synthesis of a terminal alkyne derived from d-biotin was developed as an alternative for carboxyl-based biotinylation . This approach was illustrated by preparing alkyne- and alkene-linked phenylalanine derivatives using palladium-catalyzed Sonogashira and Oh methodology .

Data Table

ApplicationDescription
Bioconjugation Attaching biomolecules to surfaces or other molecules to enhance the study of protein interactions and cellular processes .
Cell Imaging Incorporating into imaging agents to visualize cellular processes in real-time for drug development and understanding disease mechanisms .
Protein Labeling Labeling proteins in live cells to study protein interactions and functions, leading to breakthroughs in understanding cellular behavior .
Drug Delivery Systems Integrating into drug delivery platforms to improve the specificity and efficacy of therapeutic agents .
Biotechnology Creating novel biosensors and synthetic pathways for advancements in bioengineering and environmental applications .
Proteomics Identifying and quantifying proteins in complex biological samples for biomarker discovery .
Fluorescent Labeling Visualizing and tracking biological molecules in real-time for understanding cellular dynamics .
Click Chemistry Synthesizing complex molecules quickly and efficiently for various synthetic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

a. Biotin Alkyne

  • Structure: Biotin linked to an alkyne group (e.g., Biotin-PEG4-alkyne, MW 457.59) .
  • Binding Affinity: Biotin’s ultra-high streptavidin affinity (Kd ≈ 10⁻¹⁵ M) ensures irreversible binding, requiring harsh elution conditions (e.g., boiling in SDS) .
  • Applications: Ideal for stable immobilization in ELISA or flow cytometry but unsuitable for gentle elution workflows.
  • Limitations: Co-purifies endogenous biotinylated proteins, complicating proteomic analyses .

b. Desthiobiotin-PEG4-Alkyne

  • Structure: Incorporates a PEG4 spacer between desthiobiotin and alkyne (MW 427.54) .
  • Advantages: PEG improves solubility and reduces steric hindrance during click chemistry, enhancing labeling efficiency in aqueous environments .
  • Applications: Preferred for labeling hydrophilic biomolecules or in vivo studies where solubility is critical .

c. Hydroxylamine Alkyne Probe (HA-yne)

  • Structure: Hydroxylamine group linked to alkyne (e.g., HA-yne, MW ~300–400) .
  • Functionality: Reacts with phosphorylated aspartate (pAsp) residues to form stable hydroxamates, enabling detection of bacterial two-component signaling proteins (e.g., CprR in P. aeruginosa) .
  • Differentiation: Unlike desthiobiotin alkyne, HA-yne targets post-translational modifications rather than streptavidin-based enrichment .

d. Iodoacetamide Alkyne (IA-Alkyne)

  • Structure: Iodoacetamide (thiol-reactive) coupled to alkyne .
  • Reactivity: Labels cysteine residues in proteomes for ABPP, enabling identification of redox-sensitive proteins .
  • Comparison: Unlike this compound, IA-alkyne lacks affinity tags; downstream detection requires click conjugation to tags like desthiobiotin azide .

e. Desthiobiotin-PEG4-CONH-DBCO

  • Structure: Combines desthiobiotin, PEG4, and dibenzocyclooctyne (DBCO) (MW 719.88) .
  • Advantages: DBCO enables copper-free click chemistry with azides, reducing cytotoxicity in live-cell studies .
  • Applications: Ideal for labeling azide-modified biomolecules in sensitive biological systems .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Functional Groups Binding Affinity (Kd) Key Applications
This compound 427.54 Desthiobiotin, Alkyne ~10⁻¹¹ M Reversible pull-downs, ABPP
Biotin Alkyne 457.59 Biotin, Alkyne ~10⁻¹⁵ M Stable immobilization assays
HA-yne ~350 Hydroxylamine, Alkyne N/A Phosphoaspartate detection
IA-Alkyne ~300 Iodoacetamide, Alkyne N/A Cysteine profiling
Desthiobiotin-DBCO 719.88 Desthiobiotin, DBCO ~10⁻¹¹ M Copper-free conjugation

Table 2: Performance in Protease Inhibition Studies (Adapted from )

Probe Target Protease Inhibition Mechanism kapp (M⁻¹s⁻¹)
Bis(4-chlorophenyl) phosphonate probe 39b Trypsin-3 Irreversible ~20 × 10²
This compound uPA, CatG Reversible N.D.

Research Findings

  • Reversible Binding: Desthiobiotin’s elution efficiency was demonstrated in S. cerevisiae studies, where washing with free desthiobiotin removed >90% of streptavidin-bound Arc1 protein, unlike biotin .
  • Phosphoaspartate Labeling: HA-yne identified CprR as a dynorphin-responsive regulator in P. aeruginosa, expanding known signaling pathways .
  • Copper-Free Chemistry: Desthiobiotin-DBCO enabled live-cell labeling of azide-modified glycans without cytotoxicity, achieving >80% conjugation efficiency .
  • Thiol Profiling: IA-alkyne combined with isoDTB-ABPP quantified >500 redox-sensitive cysteines in Jurkat cells, highlighting its utility in redox proteomics .

Q & A

Q. How is desthiobiotin alkyne utilized in activity-based protein profiling (ABPP) workflows to study cysteine reactivity?

this compound serves as a critical enrichment handle in ABPP workflows for labeling and analyzing cysteine residues in proteomes. The workflow involves:

  • Probe Design : A pan-reactive electrophile (e.g., iodoacetamide alkyne) covalently binds to cysteine residues. The alkyne group enables subsequent click chemistry with desthiobiotin azide for enrichment .
  • Competitive Assays : Two sample sets (e.g., treated vs. control) are labeled with light/heavy isotopic tags. Post-click chemistry with desthiobiotin azide, enriched peptides are quantified via LC-MS/MS to determine competition ratios (log2(R)) and statistical significance (e.g., t-test p-values) .
  • Applications : This method identifies ligandable cysteines in native proteomes, enabling unbiased screening of ~20,000 human proteins .

Q. What synthetic strategies are employed to conjugate this compound to propargylamine scaffolds for click chemistry applications?

this compound is synthesized via coupling reactions (e.g., HATU-mediated amidation) between propargylamine derivatives and desthiobiotin. The alkyne handle allows copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized tags (e.g., desthiobiotin-PEG3-azide), achieving high yields (~90%) . Key steps include:

  • Validation : Confirming CuAAC efficiency using model reactions with azide tags.
  • Modularity : The alkyne group enables attachment of fluorophores, biotin, or isoDTB tags for diverse detection methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in ABPP data when this compound-based probes show variable labeling efficiency across biological replicates?

Contradictions may arise from:

  • Reactivity Variability : Differential cysteine accessibility due to cellular state (e.g., redox conditions).
  • Solution : Normalize data using isotopic tandem orthogonal proteolysis (isoTOP-ABPP), which compares light/heavy labeled peptides across replicates to filter outliers .
  • Statistical Rigor : Apply one-sample t-tests to log2(R) values and set thresholds (e.g., log10(p) < -1.3) to ensure biological significance .

Q. What experimental parameters optimize the use of this compound in detecting low-abundance post-translational modifications (PTMs), such as phosphoaspartate?

Key optimizations include:

  • Probe Design : Minimal hydroxylamine-alkyne probes (e.g., HA-yne) reduce steric hindrance in protein pockets, enhancing PTM capture .
  • Enrichment Strategies : Post-click chemistry with desthiobiotin azide improves sensitivity for low-abundance PTMs. Combine with isoDTB tags for quantitative proteomics .
  • Validation : Use fluorescence gel-based assays (TAMRA azide) to confirm probe specificity before MS analysis .

Q. How does the integration of this compound with isoTOP-ABPP enhance the quantification of dynamic protein interactions in live-cell studies?

The isoTOP-ABPP platform leverages:

  • Isotopic Labeling : Light/heavy isoDTB tags enable multiplexed quantification of desthiobiotin-alkyne-labeled peptides across conditions .
  • Live-Cell Compatibility : Probes like HA-yne label PTMs in live P. aeruginosa, revealing real-time signaling dynamics (e.g., CprR phosphorylation in response to dynorphin) .
  • Data Integration : Combine with bioinformatics tools to map interaction networks and validate novel targets (e.g., unknown two-component systems) .

Methodological Considerations

Q. What are the critical controls required when using this compound in competitive ABPP to avoid false-positive identifications?

Essential controls include:

  • Negative Probes : Use alkyne probes without reactive warheads to assess non-specific binding .
  • Isotopic Replicates : At least three biological replicates to distinguish technical noise from biological variation .
  • Streptavidin Blocking : Pre-incubate beads with excess biotin to confirm enrichment specificity .

Q. How can this compound-based probes be adapted for studying sterically constrained protein pockets?

  • Minimalist Probes : Design probes with truncated linkers (e.g., HA-yne) to access buried sites .
  • Alternative Tags : Use smaller tags (e.g., fluorophores) for initial validation before switching to bulkier desthiobiotin for enrichment .

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